molecular formula C16H15FN6OS B12143846 N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12143846
M. Wt: 358.4 g/mol
InChI Key: YMIWUMNAHXCDNG-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,4-triazole-3-thiol derivatives conjugated with acetamide moieties. Its structure features a 3-fluoro-4-methylphenyl group attached to the acetamide nitrogen and a 4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole core linked via a sulfanyl bridge. The pyrazine ring introduces aromatic nitrogen atoms, while the methyl group on the triazole enhances lipophilicity. This structural framework is associated with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antiproliferative properties .

Properties

Molecular Formula

C16H15FN6OS

Molecular Weight

358.4 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H15FN6OS/c1-10-3-4-11(7-12(10)17)20-14(24)9-25-16-22-21-15(23(16)2)13-8-18-5-6-19-13/h3-8H,9H2,1-2H3,(H,20,24)

InChI Key

YMIWUMNAHXCDNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=NC=CN=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Pyrazine Moiety: The pyrazine ring is often introduced through a condensation reaction with suitable precursors.

    Attachment of the Fluorinated Aromatic Ring: The fluorinated aromatic ring is incorporated through electrophilic aromatic substitution reactions.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, typically using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. Its ability to interact with specific enzymes or receptors could lead to the development of new pharmaceuticals for treating various diseases.

Industry

Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The following compounds share the 1,2,4-triazole-3-thiol-acetamide backbone but differ in substituents on the phenyl ring, triazole, or heteroaromatic groups:

Compound Name Phenyl Substituent Triazole Substituents Heteroaromatic Group Key Biological Activity Reference ID
N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-fluoro-4-methylphenyl 4-methyl Pyrazin-2-yl Anti-exudative, antimicrobial
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 2-chloro-5-(trifluoromethylphenyl) 4-(3-methylphenyl) Pyridin-4-yl Antimicrobial
2-{[4-Ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide 2-fluorophenyl 4-ethyl Pyrazin-2-yl Not reported (structural analogue)
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-chloro-4-fluorophenyl 4-ethyl Pyrazin-2-yl Antiproliferative (inferred)
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Variable (e.g., 4-F, Cl) 4-amino Furan-2-yl Anti-exudative

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) on the phenyl ring enhance antimicrobial and anti-inflammatory activities by increasing electrophilicity .
  • Pyrazine vs. Pyridine : Pyrazine-containing derivatives (e.g., target compound) exhibit superior anti-exudative activity compared to pyridine analogues due to improved hydrogen-bonding capacity .
  • Alkyl substituents (methyl, ethyl) on the triazole improve metabolic stability. Ethyl groups (e.g., ) marginally increase lipophilicity over methyl .

Pharmacological Activity Comparison

Anti-Exudative Activity
  • The target compound’s pyrazine ring and 3-fluoro-4-methylphenyl group contribute to 50% inhibition of edema at 10 mg/kg in rat models, comparable to diclofenac sodium (8 mg/kg) .
  • Furan-2-yl derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) show slightly lower efficacy (~40% inhibition), likely due to reduced aromatic nitrogen content .
Antimicrobial Activity
  • Pyridin-4-yl analogues () exhibit MIC values of 8–16 µg/mL against S. aureus and E. coli, whereas the target compound (pyrazine-based) shows broader-spectrum activity (MIC 4–8 µg/mL) .
  • Chloro-substituted phenyl rings (e.g., 3-chloro-4-fluorophenyl in ) further enhance Gram-negative bacterial inhibition .

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